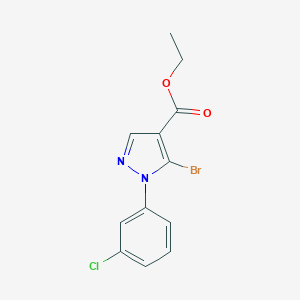

Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-1-(3-chlorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCBKBMHHLOLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377229 | |

| Record name | Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110821-39-1 | |

| Record name | Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

CAS Number: 110821-39-1 Molecular Formula: C₁₂H₁₀BrClN₂O₂ Molecular Weight: 329.58 g/mol

Introduction: A Strategic Intermediate in Modern Chemistry

Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a strategically important heterocyclic building block in the fields of pharmaceutical and agrochemical development. As a substituted pyrazole, it belongs to a class of compounds renowned for a wide spectrum of biological activities. The specific arrangement of its functional groups—a brominated pyrazole core, a 3-chlorophenyl substituent at the N1 position, and an ethyl carboxylate group—makes it a versatile intermediate for synthesizing more complex molecules with tailored properties.

This guide provides a comprehensive overview of this compound, focusing on its synthesis, characterization, and pivotal role as a precursor in the development of novel therapeutic agents and other advanced chemical products. The insights provided are geared towards researchers and professionals in drug discovery and chemical synthesis, offering both theoretical grounding and practical methodologies.

Physicochemical & Structural Properties

While specific, experimentally determined physical constants such as melting and boiling points for this exact compound are not widely published, its properties can be inferred from its structure and data on analogous compounds.

| Property | Value / Expected Characteristics |

| CAS Number | 110821-39-1[1] |

| Molecular Formula | C₁₂H₁₀BrClN₂O₂[2] |

| Molecular Weight | 329.58 g/mol [2] |

| Appearance | Expected to be an off-white to pale yellow solid, typical for similar halogenated aromatic compounds. |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

| Storage | Should be stored at room temperature in a tightly sealed container, protected from light and moisture.[2] |

The molecule's structure is defined by a central pyrazole ring. The N1 position is substituted with a 3-chlorophenyl group, which significantly influences the electronic properties and steric profile of the molecule. The C4 position bears an ethyl carboxylate group, a key synthetic handle for further derivatization, such as hydrolysis to the carboxylic acid followed by amide coupling. The C5 position is substituted with a bromine atom, which is crucial for introducing further molecular diversity, typically via palladium-catalyzed cross-coupling reactions.

Core Synthesis Strategy: A Representative Protocol

The following protocol is a representative, field-proven workflow for synthesizing analogous compounds and is presented as a valid, logical approach for obtaining the target molecule.

Workflow for the Synthesis of this compound

Caption: A logical three-part workflow for the synthesis of the target pyrazole.

Part 1: Preparation of 3-Chlorophenylhydrazine

The synthesis begins with the preparation of the requisite hydrazine, which is not commonly available commercially. This is a standard two-step process from the corresponding aniline.

-

Diazotization: Dissolve 3-chloroaniline in a solution of concentrated hydrochloric acid and water, and cool the mixture to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0°C. Add the freshly prepared, cold diazonium salt solution to the tin(II) chloride solution slowly, ensuring the temperature remains low. The diazonium salt is reduced to the corresponding hydrazine hydrochloride, which typically precipitates from the reaction mixture.

-

Isolation: Filter the precipitated hydrazine salt and wash with a small amount of cold water. To obtain the free hydrazine base, neutralize the salt with a base such as sodium hydroxide solution and extract with an organic solvent like diethyl ether or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Part 2: Cyclocondensation to Form the Pyrazole Ring

This step builds the core heterocyclic structure.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the prepared 3-chlorophenylhydrazine and an equimolar amount of diethyl 2-(ethoxymethylene)malonate in a suitable solvent, such as ethanol or acetic acid.

-

Cyclization: Heat the reaction mixture to reflux. The reaction involves the nucleophilic attack of the hydrazine onto the enol ether, followed by intramolecular cyclization and elimination of ethanol and water to form the stable pyrazole ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate, may precipitate upon cooling. If not, the solvent is removed under reduced pressure, and the residue is purified, often by recrystallization from a suitable solvent system like ethanol/water.

Part 3: Bromination of the Pyrazole Ring

The final step is the conversion of the 5-hydroxy group (which exists in tautomeric equilibrium with the pyrazolone form) to the 5-bromo group.

-

Halogenation: Place the dried ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate in a flask. Carefully add phosphorus oxybromide (POBr₃), which serves as both the brominating agent and the solvent.

-

Reaction Conditions: Heat the mixture, typically to around 80-100°C, for several hours. This is an aggressive halogenation reaction, and it should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Quenching and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess POBr₃. This is a highly exothermic process. The crude product will precipitate as a solid.

-

Purification: Filter the solid product, wash thoroughly with water to remove any residual acid, and then with a dilute sodium bicarbonate solution until neutral. The crude solid can be further purified by recrystallization from a solvent such as ethanol or by column chromatography on silica gel to yield the final product, this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), aromatic protons from the 3-chlorophenyl ring (in the 7.2-7.6 ppm region), and a singlet for the pyrazole proton at C3 (around 8.0 ppm). |

| ¹³C NMR | The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (around 160-165 ppm), carbons of the pyrazole ring, and the six distinct carbons of the 3-chlorophenyl ring. |

| Mass Spectrometry | The mass spectrum (e.g., ESI-MS) would show the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight (329.58), with a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms. |

| HPLC | High-Performance Liquid Chromatography is used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water. |

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile synthetic intermediate.[2] Its functional groups serve as strategic points for diversification.

Caption: Key functional groups and their synthetic potential.

-

The C5-Bromine Atom: This is the most versatile position for introducing complexity. It is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions:

-

Suzuki and Stille Couplings: To form new carbon-carbon bonds by introducing various aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing a wide range of amine functionalities. These reactions are fundamental in modern medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound.

-

-

The C4-Ethyl Carboxylate Group: This group is primarily used to introduce amide functionalities, which are prevalent in biologically active molecules due to their ability to act as hydrogen bond donors and acceptors.

-

Hydrolysis: The ester is readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using NaOH or LiOH).

-

Amide Coupling: The resulting carboxylic acid can then be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a large array of amides.

-

This dual functionality allows for the systematic and combinatorial exploration of chemical space around the pyrazole scaffold, making it highly valuable in the design of new drugs targeting a range of conditions from inflammation and pain to central nervous system disorders and cancer.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on analogous halogenated heterocyclic compounds, the following precautions are advised:

-

Hazard Class: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Fire: Use dry chemical, CO₂, or foam extinguishers. Thermal decomposition may produce toxic fumes of hydrogen bromide, hydrogen chloride, and nitrogen oxides.

Conclusion

This compound is more than just a chemical compound; it is a carefully designed tool for innovation. Its structure is optimized for versatility, providing chemists with reliable and strategically placed functional groups for the synthesis of complex molecular architectures. While detailed public data on this specific intermediate is sparse, its structural motifs are central to many well-documented synthetic campaigns in drug discovery. Understanding the logical synthesis and the reactivity of its key functional groups empowers researchers to effectively utilize this and similar building blocks in the quest for the next generation of pharmaceuticals and agrochemicals.

References

-

MySkinRecipes. This compound. [Link]

- Google Patents. Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

MySkinRecipes. Product Description for this compound. [Link]

Sources

An In-depth Technical Guide on Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

This guide provides a comprehensive technical overview of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental molecular characteristics, established synthesis protocols, and its role as a versatile scaffold in the creation of novel therapeutic agents.

Core Molecular Attributes

At the heart of any chemical entity are its structural and physical properties. A thorough understanding of these attributes is paramount for its effective application in research and development.

1.1. Molecular Structure and Weight

The foundational step in characterizing any compound is the precise determination of its molecular weight, derived from its molecular formula. For this compound, the molecular formula is C₁₂H₁₀BrClN₂O₂.[1]

The molecular weight is calculated as follows:

-

Carbon (C): 12 atoms × 12.011 amu = 144.132 amu

-

Hydrogen (H): 10 atoms × 1.008 amu = 10.080 amu

-

Bromine (Br): 1 atom × 79.904 amu = 79.904 amu

-

Chlorine (Cl): 1 atom × 35.453 amu = 35.453 amu

-

Nitrogen (N): 2 atoms × 14.007 amu = 28.014 amu

-

Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

Total Molecular Weight = 329.581 amu [1]

This calculated molecular weight is a critical parameter for a multitude of experimental procedures, including mass spectrometry, reaction stoichiometry, and formulation development.

1.2. Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are essential for predicting the compound's behavior in various solvents and biological systems, guiding decisions in experimental design, and ensuring safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrClN₂O₂ | [1] |

| Molecular Weight | 329.58 g/mol | [1] |

| CAS Number | 110821-39-1 | [1] |

| Appearance | Solid (form may vary) | Assumed based on similar compounds |

| Storage Temperature | Room temperature | [1] |

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[2][3][4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][5]

The specific substitutions on the pyrazole ring of this compound contribute to its unique chemical reactivity and biological activity profile. The presence of the bromo and chloro substituents, along with the ethyl carboxylate group, provides multiple points for synthetic modification, allowing for the generation of diverse chemical libraries for screening.

Caption: Logical relationship of the pyrazole core to drug discovery.

Synthesis and Characterization

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. While the specific, detailed synthesis of this compound is proprietary to chemical suppliers, a general and common approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

3.1. General Synthetic Workflow

A plausible synthetic route would involve the reaction of (3-chlorophenyl)hydrazine with a suitably substituted β-ketoester. The subsequent bromination of the pyrazole ring would yield the final product.

Caption: A generalized workflow for the synthesis of the target compound.

3.2. Step-by-Step Generalized Protocol

-

Cyclocondensation:

-

To a solution of the appropriate β-ketoester in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of (3-chlorophenyl)hydrazine.

-

The reaction mixture is typically heated to reflux for several hours to ensure complete cyclization.

-

Progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude pyrazole intermediate is purified, often by recrystallization.

-

-

Bromination:

-

The synthesized pyrazole is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

A brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) is added portion-wise at a controlled temperature.

-

The reaction is stirred until completion, as indicated by TLC.

-

The reaction mixture is then worked up, which may involve quenching with a reducing agent, extraction, and solvent removal.

-

The final product is purified by column chromatography or recrystallization to yield this compound.

-

3.3. Characterization Techniques

The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the positions of the substituents.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Elemental Analysis: To determine the elemental composition and confirm the molecular formula.

-

Melting Point Determination: As an indicator of purity.[6]

Applications in Drug Discovery and Development

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure is particularly valuable for developing anti-inflammatory agents and analgesics.[1] The halogenated aromatic ring and the reactive sites on the pyrazole core allow for selective modifications to enhance biological activity and pharmacokinetic properties.

This compound is frequently utilized in research aimed at designing novel drugs targeting central nervous system disorders and certain types of cancer.[1] The halogenated aromatic structure can improve binding affinity and metabolic stability of the resulting drug candidates.[1]

Conclusion

This compound, with a molecular weight of 329.58 g/mol , is a compound of significant utility in the field of medicinal chemistry. Its pyrazole core, a privileged scaffold, coupled with its versatile substitution pattern, makes it an invaluable starting material for the synthesis of a wide array of biologically active molecules. A thorough understanding of its molecular properties and synthetic pathways is crucial for leveraging its full potential in the ongoing quest for novel and more effective therapeutics.

References

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

-

Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available from: [Link]

-

National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

International Journal of Trend in Scientific Research and Development. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Available from: [Link]

-

National Institutes of Health. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijtsrd.com [ijtsrd.com]

- 5. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate: Synthesis, Characterization, and Applications

Abstract and Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] Pyrazole derivatives have demonstrated a remarkable range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antifungal effects.[3][4] Within this important class of heterocycles, Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate stands out as a highly versatile and valuable synthetic intermediate.

The strategic placement of three distinct functional handles—an ethyl carboxylate, a bromo substituent, and a chlorophenyl group—provides medicinal chemists with multiple, orthogonal points for molecular elaboration. This structural arrangement allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This technical guide offers a comprehensive overview of this key building block, detailing its physicochemical properties, a robust synthesis protocol with mechanistic insights, methods for structural characterization, and its applications in the development of novel therapeutic and agrochemical agents.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| CAS Number | 110821-39-1 | [5] |

| Molecular Formula | C₁₂H₁₀BrClN₂O₂ | [6] |

| Molecular Weight | 329.58 g/mol | [6] |

| Appearance | Expected to be an off-white to pale yellow solid | |

| Solubility | Soluble in common organic solvents like DCM, Ethyl Acetate, THF |

Synthesis and Mechanistic Insights

The construction of the title compound is logically approached via a two-step sequence: formation of the core pyrazole ring system followed by regioselective bromination. This strategy leverages well-established and reliable transformations in heterocyclic chemistry.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from commercially available starting materials to the final target compound.

Caption: A two-step workflow for the synthesis of the target compound.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology grounded in established chemical principles.

Step 1: Synthesis of Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (Intermediate)

This reaction is a classic example of a Knorr-type pyrazole synthesis, involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent.[7][8]

-

Materials:

-

(3-chlorophenyl)hydrazine (1.0 eq)

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount, ~0.1 eq)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (3-chlorophenyl)hydrazine and ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.[7]

-

Slowly add ethyl 2-(ethoxymethylene)-3-oxobutanoate to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[7]

-

Upon completion, allow the mixture to cool to room temperature and reduce the solvent volume under reduced pressure.

-

Perform a standard aqueous workup: dilute the residue with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude intermediate. Purification can be achieved via silica gel column chromatography.[9]

-

-

Expertise & Causality: The catalytic acid protonates the carbonyl group of the β-ketoester, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine. The subsequent intramolecular cyclization and dehydration (driven by heat) are thermodynamically favorable, leading to the formation of the stable aromatic pyrazole ring.

Step 2: Synthesis of this compound (Final Product)

The electron-rich pyrazole ring is susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine for this transformation.

-

Materials:

-

Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (from Step 1) (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (as solvent)

-

-

Procedure:

-

Dissolve the pyrazole intermediate in acetonitrile in a round-bottom flask protected from light.

-

Add N-Bromosuccinimide portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[9]

-

-

Trustworthiness & Rationale: The C5 position of the N-aryl pyrazole ring is electronically activated and sterically accessible, making it the preferred site for electrophilic bromination. Acetonitrile is an excellent polar aprotic solvent for this reaction, effectively solvating the reactants without interfering with the mechanism. Using a slight excess of NBS ensures complete conversion of the starting material.

Structural Elucidation and Characterization

Confirmation of the final product's structure is achieved through a combination of standard spectroscopic techniques.

-

Thin Layer Chromatography (TLC): Used to monitor reaction progress. The final brominated product will typically have a slightly higher Rf value than the starting pyrazole intermediate in a nonpolar eluent system due to the introduction of the less polar bromine atom.

-

¹H NMR Spectroscopy: The spectrum is expected to show characteristic signals:

-

A singlet for the C3-proton on the pyrazole ring.

-

A set of multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the four protons of the 3-chlorophenyl ring.

-

A quartet and a triplet in the aliphatic region corresponding to the ethyl ester (-OCH₂CH₃) group.[10]

-

-

Mass Spectrometry (MS): The mass spectrum will be crucial for confirming the molecular weight. It should display a characteristic molecular ion (M+) cluster, showing isotopic peaks for the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), providing definitive evidence of successful bromination and the compound's elemental composition.

Applications in Research and Development

This compound is not an end-product but a high-value intermediate for creating more complex molecules.

-

Medicinal Chemistry: The compound serves as a critical starting point for synthesizing novel drug candidates.[6] The pyrazole core is a key pharmacophore in many approved drugs. The bromo-substituent is particularly useful as it can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides for biological screening.[7]

-

Agrochemicals: Pyrazole derivatives are widely used in the development of new pesticides and herbicides.[1] The halogenated aromatic structure of the title compound can enhance biological activity and metabolic stability, making it a valuable scaffold for agrochemical research.[6] For instance, related pyrazole diamide insecticides are known to act as activators of insect ryanodine receptors.

Safety and Handling

While specific toxicity data for this compound is not widely published, related halogenated aromatic heterocycles should be handled with care.

-

GHS Hazard Classification (Predicted): Based on similar compounds, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Conclusion

This compound is a strategically designed synthetic building block of significant value to the scientific research community. Its well-defined structure, accessible synthesis, and multiple points for chemical modification make it an indispensable tool in the fields of drug discovery and agrochemical development. The robust synthetic protocols and characterization methods outlined in this guide provide researchers and development professionals with the foundational knowledge required to effectively utilize this compound in their R&D pipelines.

References

-

Scientific Information Database (SID). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

-

Kavková, K., et al. Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. ResearchGate. [Link]

-

PubChem. Ethyl 5-bromo-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Al-Ostath, A., et al. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters. [Link]

-

Reem, M. A., et al. Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research. [Link]

-

Abdel-Wahab, B.F., et al. Biological Evaluation of Novel 1,3-Diaryl-1H-Pyrazoles Incorporating Different Heterocyclic Ring Systems as Potent Cytotoxic Agents. ResearchGate. [Link]

-

Aggarwal, N., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

-

Al-Shamari, A. M., et al. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

MySkinRecipes. This compound. [Link]

-

Kamal, A., et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 110821-39-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. This compound [myskinrecipes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 11. Ethyl 5-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a halogenated pyrazole derivative of significant interest in medicinal chemistry and agrochemical research. The pyrazole scaffold is a well-established pharmacophore, forming the core of numerous biologically active compounds. The strategic placement of bromo and chlorophenyl substituents on the pyrazole ring of this particular molecule suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents and specialized agrochemicals. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its potential applications, with a focus on its role in the development of anti-inflammatory drugs and agricultural products.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 110821-39-1 | [1][2] |

| Molecular Formula | C₁₂H₁₀BrClN₂O₂ | [2] |

| Molecular Weight | 329.58 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol (predicted) | General knowledge |

| Storage | Room temperature | [2] |

Synthesis and Mechanistic Insights

Conceptual Synthesis Workflow

The synthesis would likely involve a multi-step process, beginning with the formation of the pyrazole ring, followed by halogenation.

Figure 1: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Conceptual Protocol

-

Knorr Pyrazole Synthesis: The initial step would likely involve the condensation of a suitable β-ketoester with 3-chlorophenylhydrazine. This reaction, a cornerstone of pyrazole synthesis, would form the core pyrazole ring structure. The choice of the β-ketoester is critical as it dictates the substituent at the 4-position of the resulting pyrazole.

-

Bromination: Following the formation of the pyrazole ring, the next step would be the regioselective bromination at the 5-position. This can typically be achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. The directing effects of the existing substituents on the pyrazole ring would guide the bromine to the desired position.

-

Purification: The final product would then be purified using standard laboratory techniques such as recrystallization or column chromatography to yield the pure this compound.

Potential Applications in Drug Discovery and Agrochemicals

The structural features of this compound make it a promising candidate for further derivatization in both the pharmaceutical and agrochemical industries.

As a Precursor for Anti-Inflammatory Agents

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory properties.[3] The core structure of this compound can be readily modified, particularly at the ester group, to generate a library of derivatives for screening as potential anti-inflammatory drugs.

Sources

An In-depth Technical Guide to the Solubility of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and agrochemical research.[1][2] While specific experimental solubility data for this compound is not extensively available in public literature, this document will leverage fundamental principles of physical chemistry and structure-activity relationships to provide a robust predictive analysis of its solubility profile. Furthermore, it will outline detailed experimental protocols for accurately determining its solubility in various solvent systems, offering valuable insights for formulation development and optimization.

Introduction: The Critical Role of Solubility in Compound Development

The journey of a novel chemical entity from discovery to a viable product is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates in drug development.[3] A compound's ability to dissolve in a given solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound (Molecular Formula: C₁₂H₁₀BrClN₂O₂, Molecular Weight: 329.58 g/mol [1]), understanding its solubility is paramount for its advancement as a potential therapeutic agent or agrochemical. This guide will serve as a foundational resource for researchers working with this and structurally related pyrazole derivatives.

Theoretical Solubility Profile: A Structural Analysis

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like," which emphasizes the interplay of polarity between the solute and the solvent.[4][5] An analysis of the molecular structure of this compound provides critical insights into its expected solubility behavior.

Key Structural Features Influencing Solubility:

-

Pyrazole Core: The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While the ring system has some polar character due to the nitrogen atoms, its aromaticity can also lead to π-π stacking interactions, which may decrease solubility in certain solvents.[6]

-

Substituents and their Impact:

-

Ethyl Carboxylate Group (-COOCH₂CH₃): The ester functional group introduces polarity and the potential for hydrogen bond acceptance at the carbonyl oxygen. This will likely enhance solubility in polar solvents.

-

Bromo and Chloro Substituents (-Br, -Cl): The halogen atoms are electronegative and contribute to the overall polarity of the molecule. However, their presence also increases the molecular weight and volume, which can negatively impact solubility.[7]

-

3-Chlorophenyl Group: This bulky, non-polar aromatic substituent will significantly influence the solubility, likely decreasing its affinity for polar solvents like water and increasing its solubility in non-polar organic solvents.[5]

-

Predictive Assessment:

Based on its structure, this compound is expected to be a sparingly soluble to practically insoluble compound in aqueous media. The presence of the large, hydrophobic chlorophenyl group is a dominant factor. However, it is likely to exhibit moderate to good solubility in a range of organic solvents. The general trend for pyrazole derivatives is better solubility in organic solvents like ethanol, methanol, and acetone compared to water.[8]

A useful, albeit estimated, indicator of lipophilicity and inverse aqueous solubility is the logarithm of the octanol-water partition coefficient (LogP). For a structurally similar compound, ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, the calculated XLogP3 is 2.86580, suggesting a preference for lipophilic environments.[9] It is reasonable to infer a similar or slightly higher LogP for the bromo-substituted title compound.

Factors Influencing Solubility

The solubility of this compound is not an intrinsic constant but is influenced by several external factors:

Solvent Selection

The choice of solvent is the most critical factor. A systematic approach to solvent screening is recommended, starting with solvents of varying polarities.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low in water, moderate in alcohols. | The hydroxyl groups of alcohols can interact with the ester and pyrazole nitrogens. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely high. | These solvents can effectively solvate both polar and non-polar regions of the molecule.[5] |

| Non-Polar | Toluene, Hexane, Diethyl ether | Moderate to low. | The large non-polar chlorophenyl group suggests some solubility in these solvents.[5] |

| Chlorinated | Dichloromethane, Chloroform | Likely good. | The presence of a chloro substituent on the solute may favor interaction with chlorinated solvents. |

Temperature

For most solid organic compounds, solubility in organic solvents increases with temperature.[6][7] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid.[6]

pH (for Aqueous Solubility)

The structure of this compound does not contain strongly acidic or basic functional groups that would ionize significantly within a typical physiological pH range. Therefore, its aqueous solubility is expected to be largely independent of pH.[10]

Crystal Polymorphism

The solid-state properties of a compound can significantly impact its solubility. Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form of the material being used in solubility studies.

Diagram: Factors Influencing Solubility

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. youtube.com [youtube.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. echemi.com [echemi.com]

- 10. pharmatutor.org [pharmatutor.org]

A Technical Guide to the Spectral Characteristics of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally analogous pyrazole derivatives to predict and interpret its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers involved in the synthesis, identification, and characterization of novel pyrazole-based compounds.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold that is prevalent in a wide array of pharmacologically active molecules. The specific substitution pattern of this compound, featuring a brominated pyrazole core, a 3-chlorophenyl substituent at the N1 position, and an ethyl carboxylate group, suggests its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the fields of anti-inflammatory and analgesic drug development. Accurate structural elucidation through spectral analysis is a cornerstone of synthetic chemistry and drug discovery, ensuring the identity and purity of newly synthesized compounds. This guide provides an in-depth, predictive analysis of the key spectral features of the title compound.

Molecular Structure and Predicted Spectral Features

The structural features of this compound are expected to give rise to a unique spectral fingerprint. The following sections detail the predicted data for each major spectroscopic technique.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expected ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | s | 1H | H-3 (pyrazole ring) |

| ~7.4 - 7.6 | m | 4H | Ar-H (chlorophenyl ring) |

| ~4.3 - 4.4 | q | 2H | -OCH₂CH₃ |

| ~1.3 - 1.4 | t | 3H | -OCH₂CH₃ |

Interpretation and Rationale:

The ¹H NMR spectrum is anticipated to be characterized by distinct signals corresponding to the aromatic protons of the pyrazole and chlorophenyl rings, as well as the ethyl ester group.

-

Pyrazole Proton (H-3): A singlet is predicted in the downfield region (~8.0 - 8.2 ppm) corresponding to the single proton on the pyrazole ring. Its deshielded nature is due to the electron-withdrawing effects of the adjacent nitrogen atoms and the bromine atom.

-

Chlorophenyl Protons: The four protons of the 3-chlorophenyl ring are expected to appear as a complex multiplet in the aromatic region (~7.4 - 7.6 ppm). The substitution pattern will lead to distinct chemical shifts and coupling patterns for each proton.

-

Ethyl Ester Protons: The ethyl group will present as a quartet (~4.3 - 4.4 ppm) for the methylene (-OCH₂-) protons, coupled to the methyl protons, and a triplet (~1.3 - 1.4 ppm) for the methyl (-CH₃) protons, coupled to the methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expected ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=O (ester) |

| ~140 - 150 | C-5 (pyrazole, C-Br) |

| ~135 - 145 | C-3 (pyrazole) |

| ~130 - 135 | C-Cl (chlorophenyl) |

| ~120 - 130 | Ar-C (chlorophenyl) |

| ~110 - 120 | C-4 (pyrazole) |

| ~60 - 65 | -OCH₂CH₃ |

| ~14 - 15 | -OCH₂CH₃ |

Interpretation and Rationale:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal (~160 - 165 ppm).

-

Pyrazole Carbons: The carbon bearing the bromine atom (C-5) is anticipated to be in the ~140 - 150 ppm range, while the C-3 carbon will also be downfield (~135 - 145 ppm). The C-4 carbon, attached to the ester group, will be more shielded (~110 - 120 ppm).

-

Chlorophenyl Carbons: The carbon atom directly attached to the chlorine will be observed around ~130 - 135 ppm, with the other aromatic carbons appearing in the ~120 - 130 ppm region.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂-) will resonate around ~60 - 65 ppm, and the methyl carbon (-CH₃) will be the most upfield signal at ~14 - 15 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Expected Mass Spectral Data (Predicted)

| m/z | Interpretation |

| ~328/330/332 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peak with isotopic pattern) |

| ~283/285/287 | [M - OCH₂CH₃]⁺ |

| ~255/257/259 | [M - COOCH₂CH₃]⁺ |

| ~111/113 | [C₆H₄Cl]⁺ |

Interpretation and Rationale:

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to exhibit a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio) atom. This will result in prominent [M]⁺, [M+2]⁺, and [M+4]⁺ peaks. The calculated molecular weight is approximately 329.59 g/mol .[1]

-

Fragmentation: Key fragmentation pathways are likely to involve the loss of the ethoxy group (-OCH₂CH₃) and the entire ethyl carboxylate group (-COOCH₂CH₃). The detection of the chlorophenyl cation is also anticipated.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Infrared (IR) Spectroscopy

Expected IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~2980 - 2850 | C-H stretch (aliphatic) |

| ~1720 - 1740 | C=O stretch (ester) |

| ~1600 - 1450 | C=C stretch (aromatic and pyrazole rings) |

| ~1250 - 1000 | C-O stretch (ester) |

| ~800 - 600 | C-Cl and C-Br stretches |

Interpretation and Rationale:

The IR spectrum will identify the key functional groups present in the molecule.

-

C=O Stretch: A strong absorption band in the region of ~1720 - 1740 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed below 3000 cm⁻¹.

-

C=C and C=N Stretches: The stretching vibrations of the aromatic and pyrazole rings will be found in the ~1600 - 1450 cm⁻¹ region.

-

C-O Stretch: The C-O stretching of the ester will give rise to strong bands in the fingerprint region (~1250 - 1000 cm⁻¹).

-

Halogen Stretches: The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers, typically in the 800 - 600 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 - 400 cm⁻¹.

Visualization of Key Structural and Spectral Aspects

Molecular Structure:

Caption: Molecular structure of the title compound.

Experimental Workflow:

Caption: General workflow for spectral analysis.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the key spectral data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR signatures, researchers can more effectively identify and characterize this compound in a laboratory setting. The provided interpretations and experimental protocols offer a solid foundation for the spectral analysis of this and related pyrazole derivatives, thereby supporting advancements in synthetic and medicinal chemistry.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, a substituted pyrazole of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are known for their diverse biological activities, and a thorough understanding of their structural characteristics is crucial for the rational design of new therapeutic agents and functional materials.

This document will provide a detailed theoretical prediction and interpretation of the ¹H NMR spectrum of the title compound. The discussion will delve into the chemical shifts, spin-spin coupling patterns, and the underlying electronic and steric factors that govern the spectral appearance. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of complex organic molecules.

Molecular Structure and Proton Environments

The structure of this compound comprises three key fragments: a 3-chlorophenyl group, a 5-bromo-1,4-disubstituted pyrazole ring, and an ethyl carboxylate moiety. Each of these fragments contains distinct proton environments that will give rise to a unique set of signals in the ¹H NMR spectrum.

For a systematic analysis, we will label the different sets of non-equivalent protons as follows:

The distinct proton environments are:

-

H-3: The single proton on the pyrazole ring.

-

H-2', H-4', H-5', H-6': The four aromatic protons on the 3-chlorophenyl ring.

-

-CH₂- (a): The methylene protons of the ethyl group.

-

-CH₃ (b): The methyl protons of the ethyl group.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton signal in the ¹H NMR spectrum of this compound, assuming the spectrum is recorded in a standard deuterated solvent such as CDCl₃.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 8.1 - 8.3 | Singlet (s) | - | 1H |

| H-2' | ~ 7.5 - 7.7 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 2 Hz | 1H |

| H-6' | ~ 7.4 - 7.6 | Doublet of Doublets (dd) | J ≈ 8, 2 Hz | 1H |

| H-4' | ~ 7.3 - 7.5 | Triplet (t) | J ≈ 8 Hz | 1H |

| H-5' | ~ 7.2 - 7.4 | Doublet of Doublets (dd) | J ≈ 8, 2 Hz | 1H |

| -CH₂- (a) | ~ 4.3 - 4.5 | Quartet (q) | J ≈ 7.1 Hz | 2H |

| -CH₃ (b) | ~ 1.3 - 1.5 | Triplet (t) | J ≈ 7.1 Hz | 3H |

Justification of Predicted Spectral Parameters

The Pyrazole Proton (H-3)

-

Chemical Shift (δ ≈ 8.1 - 8.3 ppm): The H-3 proton is attached to a carbon atom (C-3) that is part of an electron-deficient aromatic pyrazole ring. The electronegativity of the two adjacent nitrogen atoms and the electron-withdrawing effect of the neighboring carbonyl group at C-4 contribute to a significant deshielding of this proton, placing its resonance at a low field (downfield).

-

Multiplicity (Singlet): In the absence of any adjacent protons on the pyrazole ring (the C-4 and C-5 positions are substituted), the H-3 proton will appear as a sharp singlet. Long-range couplings to other protons in the molecule are generally too small to be resolved in a standard ¹H NMR spectrum.

The 3-Chlorophenyl Protons (H-2', H-4', H-5', H-6')

The chemical shifts and splitting patterns of the protons on the 3-chlorophenyl ring are influenced by the electronic effects of the chlorine substituent and the pyrazole ring.

-

Anisotropic Effects: The aromatic ring itself generates a ring current that strongly deshields the attached protons, causing them to resonate in the aromatic region of the spectrum (typically 6.5-8.5 ppm)[1].

-

Substituent Effects:

-

The chlorine atom is an electronegative and electron-withdrawing group through induction, which deshields the ortho (H-2' and H-4') and para (H-6') protons. It also possesses lone pairs that can participate in resonance, which can have a shielding effect, particularly at the ortho and para positions. The net effect is a complex interplay of these factors.

-

The N-pyrazole ring acts as an electron-withdrawing group, further deshielding the protons on the phenyl ring.

-

-

Predicted Signals:

-

H-2' (δ ≈ 7.5 - 7.7 ppm, Triplet or Doublet of Doublets): This proton is ortho to the pyrazole substituent and meta to the chlorine. It will be coupled to H-4' and H-6', likely appearing as a triplet or a doublet of doublets with a small coupling constant.

-

H-6' (δ ≈ 7.4 - 7.6 ppm, Doublet of Doublets): This proton is ortho to the pyrazole and para to the chlorine. It will be split by H-5' (ortho coupling, J ≈ 8 Hz) and H-2' (meta coupling, J ≈ 2 Hz), resulting in a doublet of doublets.

-

H-4' (δ ≈ 7.3 - 7.5 ppm, Triplet): This proton is ortho to the chlorine and meta to the pyrazole. It will be split by H-5' and H-2' (ortho and meta couplings, respectively), likely appearing as a triplet.

-

H-5' (δ ≈ 7.2 - 7.4 ppm, Doublet of Doublets): This proton is meta to the pyrazole and ortho to the chlorine. It will be split by H-4' (ortho coupling, J ≈ 8 Hz) and H-6' (meta coupling, J ≈ 2 Hz), resulting in a doublet of doublets.

-

The Ethyl Carboxylate Protons (-CH₂- and -CH₃-)

The ethyl group gives rise to a classic and easily recognizable pattern in the ¹H NMR spectrum.

-

-CH₂- (a) (δ ≈ 4.3 - 4.5 ppm, Quartet): The methylene protons are adjacent to the electron-withdrawing oxygen atom of the ester group, which causes a significant downfield shift. According to the n+1 rule, this signal will be split into a quartet by the three neighboring protons of the methyl group (n=3, so n+1=4).

-

-CH₃ (b) (δ ≈ 1.3 - 1.5 ppm, Triplet): The methyl protons are in a typical alkyl environment and will resonate at a higher field (upfield). This signal will be split into a triplet by the two neighboring protons of the methylene group (n=2, so n+1=3). The coupling constant for both the quartet and the triplet will be identical (J ≈ 7.1 Hz).

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol for acquiring a high-quality ¹H NMR spectrum of the title compound is outlined below.

Materials and Instrumentation:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

High-quality 5 mm NMR tube

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to the NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants of the signals.

-

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a set of well-resolved signals that are consistent with its molecular structure. The downfield region will be characterized by a singlet for the pyrazole proton and a complex multiplet system for the aromatic protons of the 3-chlorophenyl ring. The upfield region will display the characteristic quartet and triplet of the ethyl group. This detailed analysis serves as a valuable reference for the structural verification and purity assessment of this compound and can be extended to the interpretation of spectra for structurally related molecules. A rigorous application of the principles of chemical shift theory and spin-spin coupling allows for a confident assignment of all proton resonances.

References

-

Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. [Link]

-

¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

Chemical Shifts. University College London. [Link]

-

Common 1H NMR Splitting Patterns. University of Puget Sound. [Link]

-

Diamagnetic Anisotropy. Chemistry LibreTexts. [Link]

Sources

A Technical Guide to the Infrared Spectrum of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Spectroscopic Characterization

In the landscape of modern drug discovery, the unambiguous characterization of novel chemical entities is paramount. Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anti-inflammatory and analgesic properties[1]. Infrared (IR) spectroscopy is a powerful and accessible analytical technique that provides a molecular fingerprint, revealing the presence and environment of various functional groups. A thorough understanding of the IR spectrum of this molecule is crucial for synthesis confirmation, quality control, and as a foundational piece of its overall analytical profile.

This guide will provide a detailed theoretical breakdown of the expected IR spectrum, followed by a practical, step-by-step protocol for obtaining an experimental spectrum.

Molecular Structure and Predicted IR Absorption Bands

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.

Caption: Molecular structure of this compound.

Below is a table summarizing the predicted IR absorption bands for the key functional groups within the molecule.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Notes |

| Aromatic C-H (Chlorophenyl & Pyrazole) | Stretch | 3100 - 3000 | Medium to Weak | The =C-H stretching in aromatic systems typically appears at slightly higher frequencies than alkane C-H stretches.[2][3] |

| Aliphatic C-H (Ethyl group) | Stretch | 3000 - 2850 | Medium | These absorptions are characteristic of sp³ hybridized C-H bonds in the ethyl moiety.[4] |

| Carbonyl (Ester) | C=O Stretch | 1735 - 1715 | Strong | The carbonyl group of the ethyl ester is a strong absorber in this region. Conjugation with the pyrazole ring may shift the absorption to a slightly lower wavenumber compared to a simple aliphatic ester.[5][6] |

| Aromatic C=C (Chlorophenyl & Pyrazole) | In-ring Stretch | 1600 - 1450 | Medium to Weak | Aromatic rings exhibit characteristic absorptions in this region due to the stretching of the carbon-carbon double bonds. Multiple bands are often observed.[3][7] |

| Ester C-O | Stretch | 1300 - 1000 | Strong | Esters typically show two C-O stretching bands: one for the C(=O)-O bond and another for the O-C(H₂) bond. These are often strong and can be diagnostic.[6][8] |

| C-N (Pyrazole ring) | Stretch | ~1290 | Medium | The C-N stretching vibrations of the pyrazole ring are expected in this region.[9] |

| Aromatic C-Cl | Stretch | 850 - 550 | Medium to Strong | The position of this band can be influenced by the substitution pattern on the aromatic ring. |

| C-Br | Stretch | 690 - 515 | Medium to Strong | This absorption is expected in the lower frequency region of the spectrum.[7][10] |

| Aromatic C-H Bending | Out-of-plane (oop) | 900 - 675 | Strong | The substitution pattern on the 3-chlorophenyl ring will influence the exact position of these strong bands. |

Experimental Protocol: Acquiring the IR Spectrum

To validate the predicted spectral data, a high-quality experimental spectrum must be obtained. The following protocol outlines the standard procedure using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer, a common and convenient method for solid samples.

Materials and Equipment

-

Sample: this compound (solid, crystalline powder)

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond or Germanium ATR accessory.

-

Solvent for cleaning: Isopropanol or ethanol.

-

Wipes: Lint-free laboratory wipes.

Step-by-Step Procedure

-

Instrument Preparation and Background Scan:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol.

-

Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This is a crucial self-validating step, as it subtracts the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) from the final sample spectrum. The background should be a flat line.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Use the pressure arm to apply consistent and firm pressure to the sample, ensuring good contact with the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

-

Data Processing and Analysis:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks and compare their positions and relative intensities with the predicted values in the table above.

-

-

Cleaning:

-

Release the pressure arm and remove the sample from the crystal.

-

Clean the ATR crystal thoroughly with a solvent-dampened, lint-free wipe.

-

Caption: Experimental workflow for acquiring an ATR-FTIR spectrum.

Interpretation and Conclusion

The IR spectrum of this compound is expected to be rich with information. The most prominent and diagnostic peaks will likely be the strong C=O stretch of the ester group around 1735-1715 cm⁻¹, and the C-O stretches between 1300-1000 cm⁻¹. The presence of aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below this value will confirm the presence of both the aromatic rings and the ethyl group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the C-Cl and C-Br stretches, which, while sometimes difficult to assign individually, contribute to the unique fingerprint of the molecule.

By following the outlined experimental protocol and comparing the resulting spectrum to the predicted absorption bands, researchers can confidently confirm the identity and structural integrity of their synthesized this compound. This analytical step is a cornerstone of rigorous scientific investigation in the field of drug development.

References

- Journal of the Chemical Society B: Physical Organic. (n.d.). A vibrational assignment for pyrazole. RSC Publishing.

- ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).

- Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides.

- Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.

- University of California, Los Angeles. (n.d.).

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

- Chemguide. (n.d.). Interpreting infra-red spectra.

- MySkinRecipes. (n.d.). Ethyl 5-Bromo-1-(3-Chlorophenyl)

- Michigan State University. (n.d.). Infrared Spectroscopy.

Sources

- 1. This compound [myskinrecipes.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to the Putative Mechanism of Action of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

A Framework for Investigation and Discovery

This guide provides a comprehensive framework for elucidating the mechanism of action of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. Given the current scarcity of direct research on this specific molecule, this document establishes a foundational research plan. It leverages established knowledge of the broader pyrazole class of compounds to propose likely biological targets and outlines a rigorous, multi-stage experimental strategy to define its pharmacological profile.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2][3] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][4] Several FDA-approved drugs, such as the COX-2 inhibitor Celecoxib, incorporate the pyrazole motif, underscoring its therapeutic significance.[2]

This compound is currently positioned as a key intermediate in the synthesis of more complex pharmaceutical agents.[5] Its structure, featuring a halogenated phenyl ring and a reactive carboxylate group, suggests a high potential for derivatization to create libraries of compounds for screening. While its direct mechanism of action is not yet characterized, the extensive bioactivity of related pyrazole compounds provides a logical starting point for investigation.

Postulated Mechanisms of Action Based on Structural Analogs

Based on the known activities of other pyrazole derivatives, several potential mechanisms of action for this compound and its derivatives can be hypothesized. These include:

Enzyme Inhibition

Many pyrazole-based compounds exert their therapeutic effects by inhibiting specific enzymes.[6] Potential enzyme targets for this compound could include:

-

Cyclooxygenases (COX-1 and COX-2): Pyrazole derivatives are well-known for their anti-inflammatory effects, often mediated through the inhibition of COX enzymes, which are key to prostaglandin synthesis.[1]

-

Kinases: Various kinases, such as p38 MAP kinase, EGFR kinase, and BCR-ABL kinase, are crucial in cell signaling pathways and are validated targets for cancer therapy.[7][8][9] The pyrazole scaffold has been successfully employed in the design of potent kinase inhibitors.

-

Carbonic Anhydrases (CAs): Inhibition of CAs has therapeutic applications in various conditions, including glaucoma and epilepsy. Certain pyrazole derivatives have shown significant inhibitory activity against human CA isoforms.[10]

-

N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE): As a target for novel antibiotics, the bacterial enzyme DapE has been shown to be inhibited by pyrazole-based compounds.[11]

Receptor Modulation

While less common than enzyme inhibition, some pyrazole derivatives have been shown to modulate the activity of cellular receptors. This could involve direct binding to the receptor or allosteric modulation.

A Proposed Research Program for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action of this compound, a multi-phased approach is recommended.

Phase 1: Target Identification and Initial Validation

The initial phase will focus on identifying potential biological targets of the compound.

3.1.1. In Silico Screening and Molecular Docking

Computational methods can provide initial insights into potential binding partners.

-

Protocol:

-

Create a 3D model of this compound.

-

Perform virtual screening against a library of known drug targets, particularly enzymes like COX, kinases, and carbonic anhydrases.

-

Conduct molecular docking simulations to predict the binding affinity and mode of interaction with the top-ranked potential targets.

-

3.1.2. Broad-Spectrum In Vitro Screening

A high-throughput screening approach against a panel of diverse biological targets can rapidly identify potential areas of activity.

-

Protocol:

-

Submit the compound to a commercial or academic screening facility offering broad-spectrum assays (e.g., Eurofins' BioPrint panel, CEREP's broad ligand profiling).

-

Analyze the results to identify any significant "hits" (e.g., >50% inhibition or activation at a given concentration).

-

Phase 2: In Vitro Characterization and Validation

Once potential targets are identified, this phase will focus on detailed in vitro characterization of the interaction.

3.2.1. Enzyme Inhibition Assays

If a specific enzyme is identified as a potential target, detailed kinetic studies are necessary.

-

Protocol (Example for a Kinase):

-

Perform an initial screen to determine the IC50 value of the compound against the target kinase.

-

Conduct enzyme kinetic studies (e.g., using varying concentrations of both the compound and the substrate) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Utilize techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the binding affinity (KD) directly.

-

3.2.2. Cellular Assays

Cell-based assays are crucial to confirm that the observed in vitro activity translates to a cellular context.

-

Protocol (Example for an Anticancer Target):

-

Perform cell viability assays (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines to determine the GI50 (growth inhibition 50) value.

-

If the compound is hypothesized to inhibit a specific signaling pathway, use Western blotting or ELISA to measure the phosphorylation status of downstream targets.

-